N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-9-7-15(8-10-16)13-23-12-11-21-20(23)27-14-19(24)22-17-5-3-4-6-18(17)26-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBCLSHNTWDTPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the methoxyphenyl groups: This step involves the reaction of the imidazole intermediate with 2-methoxyphenyl and 4-methoxyphenyl methyl halides under basic conditions.
Formation of the sulfanylacetamide linkage: The final step involves the reaction of the substituted imidazole with a suitable thiol and acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, amines.
Substitution products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility compared to halogenated analogs (e.g., ’s 4-chlorophenyl derivative).
- Metabolic Stability : The absence of a nitro group (cf. 5-nitroimidazoles in ) may reduce metabolic activation and toxicity.
- Conformational Flexibility : Substituents on the imidazole ring (e.g., 4-methoxybenzyl vs. methyl in ) influence rotational freedom and binding pocket compatibility .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges : Regioselective introduction of sulfanyl groups at the imidazole 2-position requires careful control of reaction conditions (e.g., low temperatures, TDAE-mediated activation) .
Biological Activity
N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a methoxyphenyl group, and a sulfanyl acetamide moiety. Its chemical formula can be summarized as follows:
- Molecular Formula : C15H16N2O2S
- Molecular Weight : 288.36 g/mol
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings are known to inhibit certain enzymes, which may include arginase in Leishmania species, thereby reducing parasite viability .
- Induction of Apoptosis : The compound may induce apoptosis in target cells through the generation of reactive oxygen species (ROS), leading to cellular damage and death .
- Antimicrobial Activity : Similar compounds have shown significant activity against various pathogens, suggesting potential applications in treating infections.
Leishmania spp.
This compound has been evaluated for its leishmanicidal properties:
- Efficacy : In studies involving Leishmania mexicana, it was reported that related compounds reduced parasite loads significantly (up to 71% in some cases) in experimental models .
- IC50 Values : The IC50 values for related imidazole compounds ranged from 3.21 µM to 58.13 µM against promastigotes and amastigotes, indicating potent activity .
Other Pathogens
While specific data on this compound is limited, similar compounds have shown activity against:
- Bacterial Infections : Compounds with structural similarities have demonstrated antibacterial properties.
- Fungal Infections : Some derivatives have shown antifungal activity, making them candidates for further development.
Study 1: Antileishmanial Activity
In a recent study, a compound structurally related to this compound was tested against L. mexicana. The findings included:
| Parameter | Value |
|---|---|
| IC50 (Promastigotes) | 3.21 µM |
| IC50 (Amastigotes) | 0.26 µM |
| Reduction in Parasite Load | 71% |
The study concluded that the compound induces significant ultrastructural changes in the parasites, including membrane blebbing and mitochondrial damage .
Study 2: Enzymatic Inhibition
Another study focused on the inhibition of arginase by related compounds, reporting an inhibition percentage of 68.27% against recombinant L. mexicana arginase. This suggests a potential mechanism through which these compounds exert their leishmanicidal effects .
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves a multi-step process:
Imidazole core formation : Cyclization of precursors (e.g., 4-methoxybenzylamine and thiourea derivatives) under acidic conditions .
Sulfanyl linkage introduction : Thiol-alkylation using mercaptoacetamide intermediates, requiring pH control (~8–9) to avoid disulfide formation .
Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
Yield Optimization Strategies :
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is critical:
- NMR Spectroscopy : Confirm methoxy (-OCH₃) and imidazole proton environments (δ 3.8–4.2 ppm for OCH₃; δ 7.1–7.5 ppm for imidazole protons) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ at m/z 426.2) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX software for refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer: Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity .
- SAR Analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-methoxy phenyl groups) using a library of analogs .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate selective activity .
Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or cytochrome P450 enzymes .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with activity data to guide synthetic modifications .
Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?
Methodological Answer:
Q. What strategies enhance metabolic stability for in vivo studies?
Methodological Answer:
Q. How can researchers elucidate the reaction mechanism of sulfanyl-acetamide bond cleavage under oxidative conditions?
Methodological Answer:
- LC-MS Monitoring : Track degradation products (e.g., sulfonic acids) after H₂O₂ treatment .
- Radical Trapping : Use TEMPO to confirm radical intermediates during oxidation .
- DFT Calculations : Compute activation energies for S–C bond cleavage pathways (Gaussian 09) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
